The compound is typically sourced from chemical suppliers and used in various research applications, particularly in organic synthesis and medicinal chemistry. It belongs to the class of halogenated aromatic compounds, which are known for their reactivity due to the presence of halogen substituents.
The synthesis of 4-(4-Bromo-3-fluorophenyl)morpholine commonly involves the reaction of 4-bromo-3-fluorobenzyl chloride with morpholine. The following outlines the typical synthetic route:
This method allows for the efficient formation of the desired morpholine derivative with good yields.
The molecular structure of 4-(4-Bromo-3-fluorophenyl)morpholine can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Key features include:
4-(4-Bromo-3-fluorophenyl)morpholine can participate in several types of chemical reactions:
These reactions are essential for synthesizing more complex molecules or modifying existing ones for specific applications.
The mechanism of action for 4-(4-Bromo-3-fluorophenyl)morpholine involves its interaction with biological targets at the molecular level:
Research into its mechanism of action is ongoing, particularly regarding its potential therapeutic applications.
The physical and chemical properties of 4-(4-Bromo-3-fluorophenyl)morpholine include:
4-(4-Bromo-3-fluorophenyl)morpholine has several scientific applications:
4-(4-Bromo-3-fluorophenyl)morpholine is a halogenated aromatic compound featuring a morpholine ring linked to a substituted benzene core. Its systematic IUPAC name is 4-(4-bromo-3-fluorophenyl)morpholine, unambiguously defining the positions of the bromine (para) and fluorine (meta) substituents relative to the morpholine attachment point. The molecular formula C₁₀H₁₁BrFNO (molecular weight: 260.11 g/mol) reflects its elemental composition, with the morpholine moiety contributing one nitrogen and one oxygen heteroatom within a six-membered ring [1] [2].
Table 1: Chemical Identifiers and Properties of 4-(4-Bromo-3-fluorophenyl)morpholine
Property | Value |
---|---|
CAS Registry Number | 513068-89-8 |
Molecular Formula | C₁₀H₁₁BrFNO |
Molecular Weight | 260.11 g/mol |
IUPAC Name | 4-(4-Bromo-3-fluorophenyl)morpholine |
SMILES Notation | FC1=CC(Br)=CC=C1N1CCOCC1 |
XLogP (Estimated) | 2.8 |
Hydrogen Bond Acceptors | 2 (morpholine O and N) |
Hydrogen Bond Donors | 0 |
Rotatable Bond Count | 1 |
The morpholine ring adopts a chair conformation in its lowest energy state, with the nitrogen atom oriented equatorially. The compound's moderate lipophilicity (estimated XLogP ~2.8) arises from the balance between the hydrophobic phenyl ring and the polar morpholine heterocycle. This property facilitates membrane permeability while retaining sufficient water solubility for biological applications. The orthogonal electronic effects of the bromine (weakly electron-donating via resonance) and fluorine (strongly electron-withdrawing inductively) create a polarized aromatic system, enhancing its reactivity in nucleophilic substitution reactions [1] [4] [9].
Synthesis typically proceeds via nucleophilic aromatic substitution (SNAr), where morpholine displaces a halogen (commonly chlorine or fluorine) from 1-bromo-4-chloro-2-fluorobenzene under basic conditions. Alternatively, Buchwald-Hartwig amination may employ palladium catalysts to couple morpholine with bromo/fluoro-substituted aryl halides. Purification is achieved through silica gel chromatography or crystallization, yielding products with ≥97% purity suitable for pharmaceutical applications [1] [4].
The morpholine scaffold has evolved from industrial applications to become a cornerstone of medicinal chemistry. Key milestones include:
Table 2: Historical Development of Morpholine in Pharmaceuticals
Year | Development |
---|---|
1889 | Ludwig Knorr isolates morpholine during morphine structure studies, naming it based on erroneous structural assumptions [2] [5]. |
1935 | Commercial availability of morpholine in the United States enables industrial-scale applications, particularly as corrosion inhibitors and rubber accelerants [5] [9]. |
1950s | First therapeutic applications emerge with Morazone (analgesic/anti-inflammatory) and Tridemorph (fungicide) [5]. |
1978 | Timolol (morpholine-containing beta-blocker) approved for hypertension and glaucoma, demonstrating the moiety's cardiovascular utility [5]. |
1990s | Levofloxacin (antibiotic) and Moclobemide (reversible MAO-A inhibitor antidepressant) highlight structural versatility [5] [7]. |
2010-Present | Morpholine integration in kinase inhibitors (e.g., Alectinib) and cytotoxic agents dominates oncology drug development, leveraging its pharmacokinetic optimization capabilities [5] [10]. |
Industrial synthesis initially relied on acid-catalyzed dehydration of diethanolamine, later superseded by high-pressure amination of diethylene glycol with ammonia (150–400°C, 30–400 atm). This scalable process facilitated widespread availability, enabling medicinal chemistry exploration. The 2003 World Drug Index documented over 100 morpholine-containing drugs, reflecting its integration into diverse therapeutic classes [5] [9].
The structural simplicity of morpholine belies its profound impact on drug design. Its dual heteroatoms (basic nitrogen and Lewis basic oxygen) confer water solubility while maintaining membrane permeability—a critical balance for central nervous system (CNS) agents like Reboxetine (antidepressant) and analgesics like Dextromoramide. In antibiotics like Finafloxacin (approved 2014), morpholine improves bacterial penetration and target affinity against resistant strains. The evolution from simple solvents to targeted therapeutics underscores morpholine's adaptability to medicinal chemistry needs [5] [7].
Heterocycles constitute >85% of biologically active compounds, with nitrogen heterocycles dominating oncology (65% of FDA-approved anticancer agents 2010–2015). Morpholine’s significance stems from three key attributes:
Pharmacokinetic Optimization: The morpholine ring’s sp³-hybridized oxygen enhances aqueous solubility relative to piperidine analogs, while its moderate basicity (pKa of conjugate acid ~8.36) promotes salt formation and bioavailability. This moiety reduces hepatic clearance by resisting oxidative metabolism, extending half-lives of drugs like Gefitinib (epidermal growth factor receptor inhibitor) [5] [6]. In 4-(4-bromo-3-fluorophenyl)morpholine, the halogen substituents further modulate lipophilicity, enabling blood-brain barrier penetration for CNS-targeted candidates [4] [6].
Target Binding Interactions: Morpholine serves as a hydrogen bond acceptor via oxygen and nitrogen atoms, facilitating interactions with enzymatic active sites. In kinase inhibitors (e.g., PI3Kδ inhibitor Idelalisib), morpholine forms critical hydrogen bonds with hinge region residues. The conformational flexibility of its chair-chair interconversion allows adaptation to binding pockets. For 4-(4-bromo-3-fluorophenyl)morpholine, the bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances binding through electrostatic interactions with aryl binding motifs [4] [5] [10].
Therapeutic Applications:
Table 3: Role of Morpholine in Optimizing Drug Properties
Property | Effect of Morpholine Incorporation | Example Drug |
---|---|---|
Solubility | ↑ Water solubility via H-bonding capacity | Gefitinib |
Metabolic Stability | ↓ CYP450-mediated oxidation | Linezolid |
Target Affinity | Forms H-bonds with kinase hinge regions | Idelalisib |
Brain Penetration | Balances logP and H-bond count for BBB permeability | Reboxetine |
Synthetic Versatility | Enables late-stage functionalization via SNAr or cross-coupling | 4-(4-Bromo-3-fluorophenyl)morpholine derivatives |
The compound 4-(4-bromo-3-fluorophenyl)morpholine exemplifies modern morpholine applications: Its bromine handle supports palladium-catalyzed diversification (e.g., into biaryl systems for kinase inhibitors), while the fluorine atom tunes electron distribution and bioavailability. As heterocyclic drug design advances, morpholine remains indispensable for resolving the conflicting demands of potency, selectivity, and pharmacokinetics [4] [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7